molecular formula C16H22ClN3O2 B6447955 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one CAS No. 2640817-97-4

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

Cat. No. B6447955
CAS RN: 2640817-97-4
M. Wt: 323.82 g/mol
InChI Key: GGAOXVBOFJKVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one, also known as CPOB, is a compound of interest in the scientific community due to its potential applications in drug synthesis and research. CPOB is a relatively new compound, with first synthesized in 2014, and has since been studied extensively for its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

Mode of Action

These interactions can alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyridine derivatives, it might be involved in pathways related to cellular signaling, metabolism, or protein synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Its molecular structure suggests it could be well-absorbed and distributed throughout the body, potentially metabolized by liver enzymes, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder its action by altering its availability or its interactions with its targets .

Advantages and Limitations for Lab Experiments

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is a relatively new compound, and as such there are both advantages and limitations to its use in laboratory experiments. One advantage is that 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is relatively easy to synthesize, and can be purified and isolated using recrystallization. In addition, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one has been studied for its potential applications in drug synthesis and research, making it a useful compound for laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is a highly reactive compound, and as such can be difficult to work with in a laboratory setting. In addition, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one has not been extensively studied, and as such its potential effects and applications are not fully understood.

Future Directions

Given the potential applications of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one in drug synthesis and research, there are many potential future directions for further study. One potential area of study is the potential effects of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one on the cardiovascular system, as well as its potential anti-inflammatory and antioxidant properties. In addition, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one could be studied for its potential use as a ligand in metal-catalyzed reactions, as well as its potential use in the synthesis of other drugs, such as antifungal agents. Finally, further research could be conducted into the potential mechanism of action of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one, as well as its potential effects on the brain and other organs.

Synthesis Methods

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one is synthesized through a multi-step process involving the coupling of 3-chloropyridin-4-yloxyacetic acid and 1,3'-bipiperidine-2'-one. The first step is the condensation of 3-chloropyridin-4-yloxyacetic acid with 1,3'-bipiperidine-2'-one in an ethanol solution, using sodium hydroxide as a catalyst. This reaction produces 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one. The second step is the purification of the product, which is then isolated and further purified by recrystallization.

Scientific Research Applications

4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one has been studied extensively for its potential applications in drug synthesis and research. It has been shown to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one has been studied for its potential use in the synthesis of other drugs, such as antifungal agents, as well as its potential use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-7-3-15(13)22-11-12-4-8-20(9-5-12)14-2-1-6-19-16(14)21/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAOXVBOFJKVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Chloropyridin-4-yl)oxy]methyl}-[1,3'-bipiperidine]-2'-one

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